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Compound of Interest

3-hydroxy-8-methoxy-6H-
Compound Name:
benzo[c]chromen-6-one

Cat. No.: B156467

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of
Urolithin M6

Abstract

Urolithin M6, a gut microbial metabolite of ellagitannins, is emerging as a compound of
significant interest in the scientific community. This technical guide provides a comprehensive
overview of the physical and chemical properties of Urolithin M6, alongside a detailed
exploration of its biological activities and associated signaling pathways. This document is
intended to serve as a foundational resource for researchers, scientists, and drug development
professionals investigating the therapeutic potential of this natural compound. All quantitative
data is presented in structured tables for clarity, and detailed experimental methodologies are
provided. Furthermore, key signaling pathways and experimental workflows are visualized
using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms
and experimental designs related to Urolithin M6 research.

Physical and Chemical Properties

Urolithin M6, also known as 3,8,9,10-tetrahydroxy urolithin, is a polyhydroxylated dibenzo-a-
pyrone that belongs to the urolithin family.[1] Urolithins are the metabolic products of ellagic
acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates,
berries, and walnuts. The transformation of these dietary polyphenols into urolithins is carried
out by the gut microbiota.[2]
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General Properties

A summary of the key physical and chemical properties of Urolithin M6 is provided in Table 1.

Property Value Reference(s)
3,8,9,10-

IUPAC Name tetrahydroxybenzo[c]chromen-  [3]
6-one
3,8,9,10-Tetrahydroxyurolithin,

Synonyms [3]
UM6

CAS Number 1006683-97-1 [3]

Molecular Formula Ci3HsOs [3]

Molecular Weight 260.2 g/mol [3]
Light Beige to Dark Brown

Appearance _ [3]
Solid

Purity >95% (commercially available)  [3]

Solubility

The solubility of Urolithin M6 is a critical parameter for its use in in vitro and in vivo studies.
Detailed solubility information is presented in Table 2.

Solvent Solubility Notes Reference(s)
65 mg/mL (249.81 Sonication

DMSO [4]
mM) recommended

) Heating may be
Methanol Slightly soluble ) [3]
required

Spectroscopic Data

The structural elucidation of Urolithin M6 has been accomplished through various
spectroscopic techniques. A summary of the available data is provided in Table 3. While raw
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spectral data is not publicly available, key characteristics have been reported in the literature.

Technique

Description

Reference(s)

IH-NMR

The *H-NMR spectrum of a
related isomer, urolithin M6R
(4,8,9,10-tetrahydroxy
urolithin), has been reported,
showing characteristic

aromatic proton signals.[5]

[5]

BBC-NMR

13C-NMR data for various
urolithins have been used for

structural confirmation.[6]

[6]

UV-Vis Spectroscopy

The UV spectrum of urolithins
is characterized by two major
absorption bands. The UV
spectrum of Urolithin M6 is
distinct from its isomers,
urolithin D and urolithin E.[5]

[5]

Mass Spectrometry

High-Resolution Mass
Spectrometry (HRMS) has
been used to confirm the
molecular formula of Urolithin
M6 and its fragments in

metabolic studies.[5]

[5]

Biological Activity and Signaling Pathways

Urolithin M6 has been identified as a promising bioactive molecule with potential therapeutic

applications, particularly in oncology. Its primary mechanism of action involves the inhibition of

lactate dehydrogenase A (LDH-A), a key enzyme in cancer cell metabolism.[1][3]

Inhibition of Lactate Dehydrogenase A (LDH-A)

Urolithin M6 acts as a mimetic of galloflavin, a known LDH-A inhibitor.[1] LDH-A is a critical

enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate.[7]
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Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg
effect), and LDH-A plays a crucial role in sustaining this metabolic phenotype.[7] By inhibiting
LDH-A, Urolithin M6 disrupts the metabolic machinery of cancer cells, leading to a cascade of
downstream effects.[1][7]

The inhibition of LDH-A by Urolithin M6 has been shown to reduce lactate production and
inhibit cell growth in cancer cell lines, such as the Raji lymphoma cell line.[8]
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Figure 1: Urolithin M6 inhibits LDH-A, leading to increased ROS and decreased ATP, ultimately
inducing apoptosis.

Downstream Effects of LDH-A Inhibition

The inhibition of LDH-A by Urolithin M6 triggers a series of downstream events that contribute
to its anti-cancer effects:

 Increased Oxidative Stress: Inhibition of LDH-A shunts pyruvate away from lactate
production and towards the mitochondria for oxidative phosphorylation. This can lead to an
increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[1][9]
[10]

o ATP Depletion: While oxidative phosphorylation is a more efficient means of ATP production,
the metabolic rewiring caused by LDH-A inhibition can disrupt the overall energy balance in
cancer cells, leading to a depletion of ATP.[1][8]

 Induction of Apoptosis: The combination of increased oxidative stress and ATP depletion can
trigger the intrinsic apoptotic pathway, leading to programmed cell death.[8][11]

Antioxidant and Pro-oxidant Activities

Urolithins, including Urolithin M6, have been reported to possess both antioxidant and pro-
oxidant properties, depending on the experimental context.[12][13] In cell-free assays,
urolithins can act as potent antioxidants.[12] However, within a cellular environment, their ability
to modulate metabolic pathways, such as the inhibition of LDH-A, can lead to a pro-oxidant
state, particularly in cancer cells.[12] This dual activity highlights the complex biological effects
of Urolithin M6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of
Urolithin M6. These protocols are intended as general guidelines and may require optimization

for specific cell lines and experimental conditions.

General Experimental Workflow

A typical workflow for investigating the biological effects of Urolithin M6 is outlined below.
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Figure 2: A generalized workflow for studying the in vitro effects of Urolithin M6 on cancer cell
lines.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of Urolithin M6 on cell
proliferation and viability.

Materials:
o 96-well cell culture plates
 Urolithin M6 stock solution (in DMSO)

o Complete cell culture medium
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e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
sterile PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-
10,000 cells/well) in 100 pL of complete medium. Incubate for 24 hours to allow for cell
attachment.

o Compound Treatment: Prepare serial dilutions of Urolithin M6 in complete medium from the
stock solution. Remove the old medium from the wells and add 100 pL of the diluted
compound solutions. Include wells with a vehicle control (medium with the same
concentration of DMSO as the highest Urolithin M6 concentration) and untreated cells
(medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

o MTT Addition: After the incubation period, add 10 pL of MTT solution to each well and
incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT
into purple formazan crystals.

e Formazan Solubilization: Carefully remove the medium containing MTT and add 100 pL of
the solubilization solution to each well. Incubate for 10-15 minutes with gentle shaking to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-
570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This protocol outlines the general steps for analyzing the expression levels of specific proteins
(e.g., LDH-A, apoptotic markers) in response to Urolithin M6 treatment.[13]

Materials:
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e Cell culture plates

¢ Urolithin M6

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e Laemmli sample buffer

o SDS-PAGE gels

o Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (specific to target proteins)

o HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

Cell Treatment and Lysis: Treat cells with Urolithin M6 for the desired time. Wash cells with
ice-cold PBS and lyse them with RIPA buffer.

o Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o Sample Preparation: Mix an equal amount of protein from each sample with Laemmli buffer
and heat at 95°C for 5 minutes.

o SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.
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o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent
non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C,
followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Detection: Add ECL substrate to the membrane and visualize the protein bands using an
imaging system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or
GAPDH).

Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in the mRNA expression of target genes in
response to Urolithin M6.

Materials:

Cell culture plates

 Urolithin M6

e RNA extraction kit

o CcDNA synthesis kit

o (PCR primers for target genes and a reference gene
» SYBR Green or TagMan gPCR master mix

e Real-time PCR instrument

Procedure:

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Cell Treatment and RNA Extraction: Treat cells with Urolithin M6. Extract total RNA from the
cells using a commercial Kit.

o CDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a
reverse transcription Kit.

e gPCR Reaction: Set up the gPCR reaction by mixing the cDNA, primers, and gPCR master
mix.

e Real-Time PCR: Run the reaction in a real-time PCR instrument. The instrument will monitor
the amplification of the target DNA in real-time.

» Data Analysis: Analyze the amplification data to determine the relative expression of the
target genes, normalized to the expression of a reference gene (e.g., GAPDH or ACTB),
using the AACt method.

Conclusion

Urolithin M6 is a promising natural compound with well-defined physical and chemical
properties and a clear mechanism of action centered on the inhibition of LDH-A. This targeted
disruption of cancer cell metabolism leads to increased oxidative stress, energy depletion, and
apoptosis, highlighting its potential as a therapeutic agent. The experimental protocols provided
in this guide offer a solid foundation for researchers to further investigate the biological effects
and therapeutic applications of Urolithin M6. Continued research into the downstream signaling
pathways and in vivo efficacy of Urolithin M6 is warranted to fully elucidate its potential in drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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